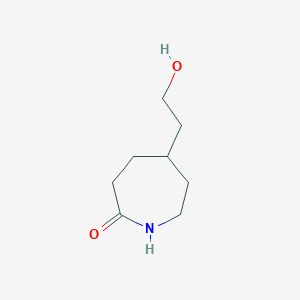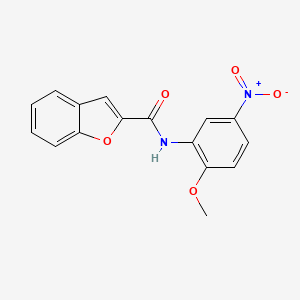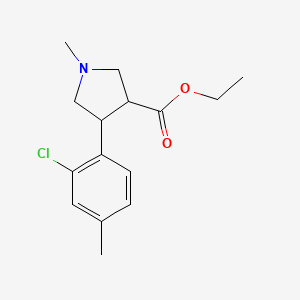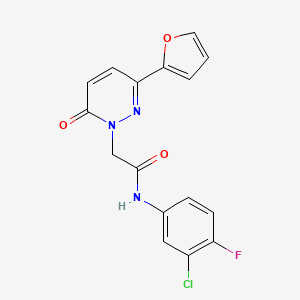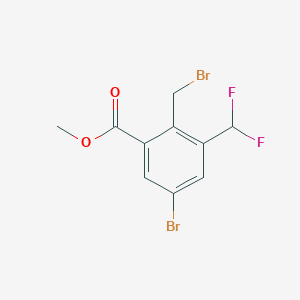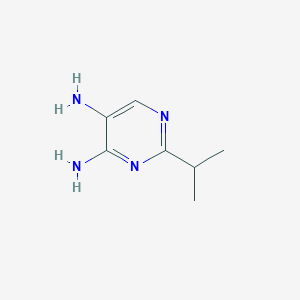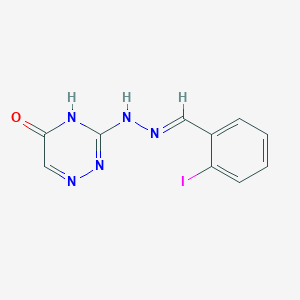![molecular formula C13H15N3O3 B14867260 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14867260.png)
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique chemical properties make it a subject of interest in medicinal chemistry and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Common synthetic routes include:
Cyclocondensation: This involves the reaction of a pyridine derivative with an appropriate amine and aldehyde under acidic or basic conditions.
Cycloaddition: This method uses a [2+3] cycloaddition reaction between a nitrile and an azide.
Oxidative Cyclization: This involves the oxidation of a precursor molecule to form the imidazo[1,5-a]pyridine ring.
Transannulation: This method involves the rearrangement of a pre-formed ring system to generate the desired heterocycle.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or sensor.
Medicine: Explored for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives and related heterocycles :
Imidazo[1,2-a]pyridine: Similar structure but different ring fusion pattern, leading to different chemical properties and applications.
Imidazo[4,5-b]pyridine: Another isomer with distinct chemical behavior and uses.
Imidazo[4,5-c]pyridine: Known for its use in pharmaceuticals like ambien and miroprofen.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholinomethyl group, which can impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
1-(morpholin-4-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c17-13(18)12-14-10(9-15-5-7-19-8-6-15)11-3-1-2-4-16(11)12/h1-4H,5-9H2,(H,17,18) |
Clave InChI |
SEJVTNPLBRGCEW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C3C=CC=CN3C(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





